

Commercial Suppliers and Technical Guide for Ethylene Terephthalate Cyclic Dimer-d8

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Compound of Interest

Compound Name: *Ethylene Terephthalate Cyclic Dimer-d8*

Cat. No.: *B15622664*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethylene Terephthalate Cyclic Dimer-d8**, a critical analytical standard for research and quality control in materials science and the pharmaceutical industry. The document details commercially available sources, key technical specifications, and a representative experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the analysis of polyethylene terephthalate (PET) oligomers.

Introduction to Ethylene Terephthalate Cyclic Dimer-d8

Ethylene Terephthalate Cyclic Dimer-d8 is the deuterium-labeled form of the cyclic dimer of ethylene terephthalate. It serves as an invaluable internal standard in analytical chemistry, particularly for the quantification of PET oligomers that may migrate from food contact materials, medical devices, and other polymer-based products. The use of a stable isotope-labeled internal standard, such as the d8 variant, is the gold standard for quantitative LC-MS analysis, as it corrects for variations in sample preparation, instrument response, and matrix effects. This approach, known as isotope dilution mass spectrometry (IDMS), ensures the highest level of accuracy and precision in analytical measurements.

Commercial Suppliers

Several reputable chemical suppliers offer **Ethylene Terephthalate Cyclic Dimer-d8** for research and analytical purposes. The following table summarizes the key commercial sources.

Supplier	Product Name
LGC Standards	Ethylene Terephthalate Cyclic Dimer-d8
Biosynth	Ethylene terephthalate cyclic dimer-d8
MedChemExpress	Ethylene Terephthalate Cyclic Dimer-d8

Technical Data

The following tables provide a summary of the key technical specifications for **Ethylene Terephthalate Cyclic Dimer-d8**, based on a representative Certificate of Analysis from LGC Standards.^[1]

Table 1: General and Chemical Data

Parameter	Value
Synonyms	3,6,13,16-Tetraoxatricyclo[16.2.2.28,11]tetracos-8,10,18,20,21,23-hexaene-2,7,12,17-tetrone-d8; Terephthalic Acid, Bimol. Cyclic Ethylene Ester-d8; Ethylene Glycol, Bimol. Cyclic Terephthalate-d8
Molecular Formula	C ₂₀ H ₈ D ₈ O ₈
Molecular Weight	392.39
Appearance	Off-White to Pale Yellow Waxy Solid to Solid
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)
Long Term Storage	-20°C

Table 2: Quality Control Data

Parameter	Specification/Result
Purity (HPLC)	100.00% (at 243 nm)
Isotopic Purity	>95% (97.6% reported)
Elemental Analysis	Conforms to structure (%C: 60.97, %H: 4.45)
NMR	Conforms to structure
Mass Spectrometry	Conforms to structure

Experimental Protocol: Quantification of Ethylene Terephthalate Cyclic Dimer using Isotope Dilution LC-MS

This section details a representative experimental protocol for the quantification of Ethylene Terephthalate Cyclic Dimer in a sample matrix (e.g., a food simulant or polymer extract) using **Ethylene Terephthalate Cyclic Dimer-d8** as an internal standard. The protocol is a composite based on established methodologies for PET oligomer analysis.

Materials and Reagents

- Ethylene Terephthalate Cyclic Dimer (analyte standard)
- Ethylene Terephthalate Cyclic Dimer-d8** (internal standard)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (for stock solutions)
- Sample matrix (e.g., food simulant, polymer extract)

Preparation of Standard Solutions

- **Stock Solutions (1 mg/mL):** Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in methanol to the final volume.
- **Intermediate Standard Solutions (10 µg/mL):** Dilute the stock solutions with methanol to achieve a concentration of 10 µg/mL.
- **Working Internal Standard Solution (100 ng/mL):** Dilute the intermediate internal standard solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of 100 ng/mL.
- **Calibration Curve Standards:** Prepare a series of calibration standards by spiking known amounts of the analyte intermediate standard solution into the working internal standard solution. The concentration range should bracket the expected analyte concentration in the samples.

Sample Preparation

- **Spiking:** To a known volume or weight of the sample, add a precise volume of the working internal standard solution.
- **Extraction (if necessary):** If the analyte is in a solid matrix, perform a suitable extraction. For example, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used.
- **Dilution:** Dilute the spiked sample with the initial mobile phase to a final volume suitable for LC-MS analysis.
- **Filtration:** Filter the final sample solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

Table 3: Illustrative LC-MS/MS Parameters

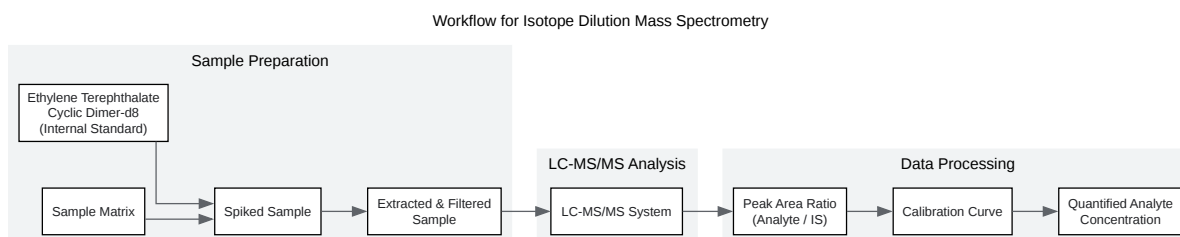
Parameter	Condition
LC System	UPLC System
Column	C18 reverse-phase column (e.g., 1.7 μ m particle size, 2.1 x 100 mm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration.
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Data Analysis

- **Peak Integration:** Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
- **Response Ratio Calculation:** Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
- **Calibration Curve Construction:** Plot the response ratio versus the analyte concentration for the calibration standards. Perform a linear regression to obtain the calibration curve.
- **Quantification:** Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

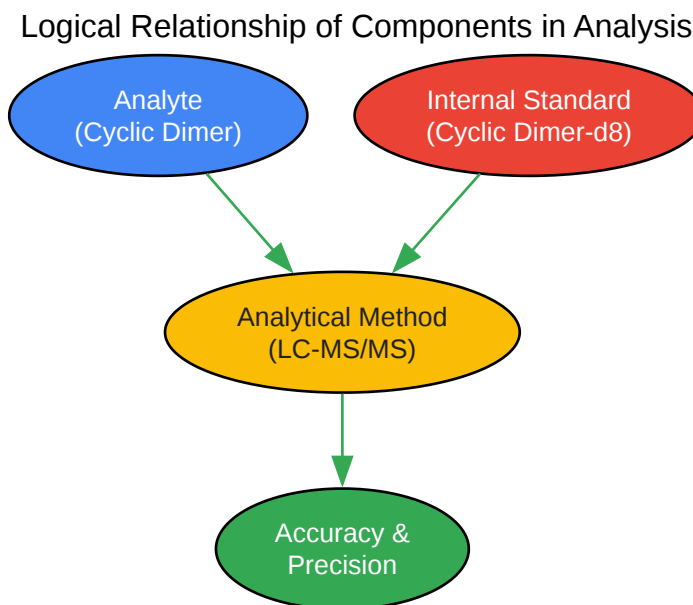
Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.



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Caption: Isotope dilution mass spectrometry workflow.



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Caption: Core components for accurate quantification.

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References

- 1. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF | Semantic Scholar [semanticscholar.org]
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